Superior Enantioselective Alkynylation Yield for Efavirenz Intermediate Synthesis
In a direct head-to-head comparison, 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone demonstrates a superior yield (99%) in the catalytic enantioselective alkynylation reaction required for the synthesis of key efavirenz intermediates, compared to the closely related 1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethanone (97% yield) [1]. While the latter achieves a slightly higher enantiomeric excess (99% ee vs. 95% ee), the quantitative yield of the 2,5-dichloro isomer is a critical parameter for overall process mass efficiency and cost-effectiveness.
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 99% yield |
| Comparator Or Baseline | 1-(5-chloro-2-nitrophenyl)-2,2,2-trifluoroethanone (97% yield) |
| Quantified Difference | +2% absolute yield |
| Conditions | Chiral-at-ruthenium catalyst, 0.2 mol% loading, enantioselective alkynylation |
Why This Matters
For industrial-scale pharmaceutical synthesis, a 2% higher yield translates directly into reduced raw material costs and increased process throughput, making the 2,5-dichloro isomer the more economical choice.
- [1] Zheng, Y., Zhang, L., & Meggers, E. (2018). Catalytic Enantioselective Synthesis of Key Propargylic Alcohol Intermediates of the Anti-HIV Drug Efavirenz. Organic Process Research & Development, 22(1), 103-107. View Source
